Home > Products > Screening Compounds P24010 > Choriogonadotropic HorMone Alfa
Choriogonadotropic HorMone Alfa - 177073-44-8

Choriogonadotropic HorMone Alfa

Catalog Number: EVT-1522602
CAS Number: 177073-44-8
Molecular Formula: C9H6F6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Choriogonadotropin alfa is a recombinant form of human chorionic gonadotropin, primarily utilized in the treatment of female infertility by inducing ovulation. This compound is an important therapeutic agent in reproductive medicine, functioning similarly to the natural hormone produced during pregnancy. Choriogonadotropin alfa is marketed under various brand names, including Ovidrel and Ovitrelle, and is classified as a biologic drug due to its protein-based nature.

Source and Classification

Choriogonadotropin alfa is derived from recombinant DNA technology, which allows for the production of this glycoprotein hormone in laboratory settings. The natural source of human chorionic gonadotropin is the placenta, where it is produced by syncytiotrophoblasts during pregnancy. The classification of choriogonadotropin alfa falls under protein-based therapies within the broader category of hormones, specifically as a gonadotropic hormone that plays a crucial role in reproductive health .

Synthesis Analysis

Methods and Technical Details

The synthesis of choriogonadotropin alfa involves recombinant DNA technology, where the genes encoding the alpha and beta subunits of human chorionic gonadotropin are inserted into host cells, typically Chinese hamster ovary cells. These cells are then cultured to produce the hormone in large quantities. The process includes several steps:

  1. Gene Cloning: The genes for the alpha and beta subunits are cloned into expression vectors.
  2. Cell Culture: The vectors are transfected into Chinese hamster ovary cells, which are cultured under controlled conditions.
  3. Protein Expression: The cells express the recombinant protein, which is secreted into the culture medium.
  4. Purification: The hormone is purified using techniques such as affinity chromatography and ion-exchange chromatography to ensure high purity and activity levels.

This method allows for a consistent supply of choriogonadotropin alfa without the ethical concerns associated with extracting hormones from human sources .

Molecular Structure Analysis

Structure and Data

Choriogonadotropin alfa is a heterodimeric glycoprotein composed of two subunits: an alpha subunit (92 amino acids) and a beta subunit (145 amino acids). The molecular weight of choriogonadotropin alfa is approximately 25,219 Da .

  • Alpha Subunit: Identical to that found in luteinizing hormone and follicle-stimulating hormone.
  • Beta Subunit: Unique to choriogonadotropin, containing additional glycosylation sites that enhance its stability and half-life in circulation.
Chemical Reactions Analysis

Reactions and Technical Details

Choriogonadotropin alfa primarily engages in receptor-mediated reactions upon administration:

  1. Binding to Receptors: It binds to the luteinizing hormone/choriogonadotropic hormone receptor (LHCGR) on ovarian cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways involving G proteins that lead to increased cyclic adenosine monophosphate levels.
  3. Biological Effects: The resultant signaling cascade promotes follicular maturation and triggers ovulation by inducing a surge in luteal activity.

These reactions highlight the compound's role as a functional analog of luteinizing hormone, effectively mimicking its physiological effects .

Mechanism of Action

Choriogonadotropin alfa functions by closely mimicking the action of natural human chorionic gonadotropin. Upon binding to LHCGR on granulosa and theca cells in the ovaries, it stimulates:

  • Follicular Maturation: Promotes late-stage follicular development.
  • Oocyte Meiosis Resumption: Initiates oocyte maturation processes necessary for ovulation.
  • Follicle Rupture: Triggers the release of mature eggs from ovarian follicles.

This mechanism is particularly beneficial in clinical settings where endogenous luteinizing hormone levels are insufficient for normal ovulatory function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Choriogonadotropin alfa typically appears as a white to off-white lyophilized powder.
  • Solubility: It is soluble in sterile water for injection.

Chemical Properties

  • Chemical Formula: C1105H1770N318O336S26
  • Molecular Weight: Approximately 25,219 Da
  • Stability: The compound exhibits stability under recommended storage conditions but should be protected from light and moisture.

These properties are critical for ensuring effective delivery and efficacy during therapeutic applications .

Applications

Choriogonadotropin alfa has several significant applications in medical science:

  • Infertility Treatment: It is primarily used to induce ovulation in women undergoing fertility treatments such as in vitro fertilization.
  • Hormonal Therapy: It can also be employed in cases requiring hormonal supplementation for reproductive health.
  • Research Applications: Choriogonadotropin alfa serves as a valuable tool in reproductive biology studies, helping researchers understand hormonal regulation during pregnancy and fertility processes.
Molecular Structure and Biochemical Characterization of Choriogonadotropin Alfa

Primary Sequence Analysis: Alpha and Beta Subunit Composition

Choriogonadotropin alfa is a heterodimeric glycoprotein hormone composed of two non-covalently linked subunits: a 92-amino acid alpha subunit (α-hCG) and a 145-amino acid beta subunit (β-hCG). The alpha subunit is identical to that of other human pituitary glycoprotein hormones, including luteinizing hormone (LH), follicle-stimulating hormone (FSH), and thyroid-stimulating hormone (TSH). It is encoded by a single gene (CGA) located on chromosome 6q14-q21. The beta subunit, encoded by a cluster of six genes (CGB) on chromosome 19q13.3, confers hormonal specificity. Notably, CGB7 exhibits sequence variations that may influence biological activity [3] [9].

The β-subunit contains a unique 24-amino acid carboxy-terminal peptide (CTP) absent in LHβ. This extension features four serine-linked O-glycosylation sites, which critically prolong the hormone’s serum half-life by reducing renal clearance. Structural analyses reveal that the heterodimer forms a hydrophobic core surrounded by hydrophilic residues, creating a high surface area-to-volume ratio (2.8× that of a sphere) essential for receptor interactions [3] [7].

Table 1: Subunit Characteristics of Choriogonadotropin Alfa

SubunitAmino Acid LengthEncoding GenesChromosomal LocationKey Structural Features
Alpha (α)92 residuesCGA (single gene)6q14-q21Common to LH, FSH, TSH; 2 N-glycosylation sites
Beta (β)145 residuesCGB (6 genes)19q13.3Unique CTP domain; 2 N-glycosylation + 4 O-glycosylation sites

Post-Translational Modifications: Glycosylation Patterns and Isoform Diversity

Glycosylation constitutes 30% of choriogonadotropin alfa’s molecular mass and drives its functional heterogeneity. The alpha subunit contains two N-linked glycosylation sites (Asn-52 and Asn-78), while the beta subunit harbors two N-linked sites (Asn-13 and Asn-30) and four O-linked sites (Ser-121, Ser-127, Ser-132, Ser-138) [5] [9]. Mass spectrometry studies reveal that N-glycans are primarily di-antennary complex structures terminating with sialic acid, whereas O-glycans are smaller core-1 mucin-type structures [10].

Recombinant choriogonadotropin alfa exhibits isoform diversity due to:

  • Sialylation variability: Sialic acid content directly influences serum half-life and bioactivity. Hyposialylated forms undergo rapid hepatic clearance via asialoglycoprotein receptors [7] [9].
  • Branching patterns: Alpha subunits may display triantennary glycans when expressed alone (e.g., in recombinant systems), contrasting with biantennary glycans in urinary hCG or dimeric hCG. This "hyperglycosylation" alters molecular weight but not receptor affinity [1] [10].
  • Pathology-linked glycosylation: Trophoblastic malignancies produce hyperglycosylated hCG (hCG-H) with larger N-linked glycans, enhancing invasiveness via TGF-β receptor activation [2] [9].

Table 2: Glycosylation Sites and Functional Impact

SubunitSiteGlycosylation TypeBiological Role
AlphaAsn-52N-linkedModulates hormone solubility and stability
AlphaAsn-78N-linkedInfluences metabolic clearance rates
BetaAsn-13, Asn-30N-linkedStabilizes protein folding; affects receptor binding
BetaSer-121/127/132/138O-linkedExtends half-life via reduced renal clearance

Structural Homology with Endogenous hCG and Pituitary Glycoprotein Hormones

Choriogonadotropin alfa shares >80% sequence homology with endogenous human chorionic gonadotropin (hCG) and pituitary LH. The alpha subunit is identical across hCG, LH, FSH, and TSH, enabling common biosynthesis pathways. The beta subunit shares 85% homology with LHβ but diverges at the CTP region, which is exclusive to hCGβ [3] [8].

Key functional implications include:

  • Receptor binding: Both hCG and LH bind the LH/hCG receptor (LHCGR) with similar affinity due to conserved cysteine knot motifs and β-sheet loops. However, hCG’s higher sialic acid content extends its circulatory half-life (29 hours vs. LH’s 20 minutes) [3] [5].
  • Cross-reactivity: Immunoassays targeting β-hCG minimize cross-reactivity with LH (<1%) by leveraging epitopes in the CTP region [8].
  • Bioactivity: Despite structural similarities, hCG exhibits 8-fold higher luteotropic activity than LH due to enhanced receptor dimerization efficiency [4].

Recombinant DNA Technology: Synthesis and Expression Systems

Recombinant choriogonadotropin alfa is synthesized using Chinese Hamster Ovary (CHO) cells transfected with plasmid vectors encoding the α- and β-subunit genes. This system is preferred for its capacity to perform human-like glycosylation, particularly sialylation [4] [6].

The production process involves:

  • Gene insertion: CGA and CGB genes are cloned into expression vectors under cytomegalovirus (CMV) promoters.
  • Co-transfection: Vectors are co-transfected into CHO-K1 cells using electroporation or chemical methods.
  • Selection and amplification: Cells undergo methotrexate-mediated dihydrofolate reductase (DHFR) selection to amplify gene copies.
  • Fermentation and purification: Expressed heterodimers are secreted into culture media, purified via immunoaffinity chromatography using monoclonal antibodies targeting β-CTP, and formulated for subcutaneous injection [5] [6].

Liquid chromatography-mass spectrometry (LC-MS) analyses confirm that recombinant hCG’s glycan profiles (e.g., sialylated di-antennary structures at Asn-78) match those of pregnancy-derived hCG within ±5 Da mass accuracy, validating its bioequivalence [7] [10].

Table 3: Recombinant vs. Natural hCG Glycoforms

ParameterRecombinant Choriogonadotropin AlfaUrinary hCGBiological Significance
Alpha subunit glycansTriantennary (when free)BiantennaryAlters electrophoretic mobility; no functional impact
Sialic acid contentHigher terminal sialylationModerateExtends half-life; reduces clearance
O-glycosylationCore-1 mucin-type structuresSimilar core-1Critical for metabolic stability
  • Choriogonadotropin alfa
  • Recombinant human chorionic gonadotropin (rhCG)
  • Hyperglycosylated hCG (hCG-H)
  • Follicle-stimulating hormone (FSH)
  • Luteinizing hormone (LH)
  • Thyroid-stimulating hormone (TSH)

Properties

CAS Number

177073-44-8

Product Name

Choriogonadotropic HorMone Alfa

Molecular Formula

C9H6F6

Synonyms

Choriogonadotropic HorMone Alfa

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.